molecular formula C10H17NO B3417488 (2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone CAS No. 107046-65-1

(2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone

Cat. No.: B3417488
CAS No.: 107046-65-1
M. Wt: 167.25 g/mol
InChI Key: WIZPZIWZXOLARB-VQHVLOKHSA-N
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Description

(2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of Mannich bases, which are versatile intermediates known for their utility in constructing complex molecular architectures . The structure, featuring a cyclohexanone ring fused with a dimethylaminomethylene group, makes it a valuable building block for synthesizing more complex molecules. Researchers utilize this compound and its analogues as key precursors in the synthesis of various biologically active targets . For instance, structurally related compounds have been identified as crucial intermediates in the synthesis of pharmaceutical agents and have demonstrated promising biological activity in their own right, such as potent anthelmintic (anti-parasitic) properties in recent studies . The presence of both ketone and amine functionalities allows this compound to participate in a range of further chemical transformations, including nucleophilic additions and Grignard reactions, to yield substituted cyclohexanol derivatives . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-6-methylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-8-5-4-6-9(10(8)12)7-11(2)3/h7-8H,4-6H2,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZPZIWZXOLARB-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=CN(C)C)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC/C(=C\N(C)C)/C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107046-65-1
Record name 2-[(dimethylamino)methylidene]-6-methylcyclohexan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone typically involves the reaction of 6-methylcyclohexanone with dimethylamine and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes nucleophilic addition to form the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, cyanides, and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of the target compound with structurally related cyclohexanone derivatives:

Table 1: Structural and Functional Comparison of Cyclohexanone Derivatives
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
(2E)-2-[(Dimethylamino)methylene]-6-methylcyclohexanone 2-(dimethylamino)methylene (E), 6-methyl C₁₀H₁₇NO Conjugated enone, potential synthon -
2-[(Dimethylamino)methyl]cyclohexanone 2-(dimethylamino)methyl C₉H₁₇NO Polar, used in organic synthesis
2-(2-Chlorophenyl)-2-(methylamino)-6-(thiophen-2-ylmethylene)cyclohexanone 2-(2-chlorophenyl), 2-methylamino, 6-thiophen-2-ylmethylene C₁₈H₁₇ClN₂OS Pharmacological potential due to aromatic and heterocyclic groups
2-Methylcyclohexanone 2-methyl C₇H₁₂O Simple analog, solvent properties
(±)-(2R,6R)-2-allyl-6-(1H-indol-3-yl)-6-methyl-2-(4-(methylthio)phenyl)cyclohexanone 2-allyl, 6-indolyl, 4-(methylthio)phenyl C₂₆H₂₈N₂OS Complex scaffold for alkaloid synthesis
4-Hydroxy-2,6-dimethylcyclohexanone 4-hydroxy, 2,6-dimethyl C₉H₁₆O₂ Hydrogen bonding, higher melting point

Reactivity and Functional Group Influence

Conjugated Enone System: The target compound’s α,β-unsaturated ketone enables conjugate additions, unlike 2-[(dimethylamino)methyl]cyclohexanone, which lacks this conjugation .

Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound donates electrons, enhancing nucleophilicity at the carbonyl carbon. In contrast, chloro-phenyl substituents (e.g., in ’s compound) withdraw electrons, reducing reactivity in nucleophilic additions .

Steric Effects : Bulky substituents (e.g., indolyl or allyl groups in ) hinder reactions at the carbonyl group compared to the less sterically encumbered target compound .

Physical and Chemical Properties

Solubility: The dimethylamino group in the target compound increases polarity, improving solubility in polar solvents (e.g., ethanol, DMF) relative to non-polar analogs like 2-methylcyclohexanone . Thiophene- or indole-containing derivatives () exhibit lower water solubility due to aromatic hydrophobic groups .

Melting/Boiling Points: Hydroxy-substituted derivatives (e.g., 4-hydroxy-2,6-dimethylcyclohexanone) have higher melting points due to hydrogen bonding, absent in the target compound .

Biological Activity

(2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanone structure with a dimethylaminomethylene group, which contributes to its unique reactivity and biological properties. Its structural formula can be represented as follows:

C11H15NO\text{C}_{11}\text{H}_{15}\text{N}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The dimethylamino group enhances the compound's lipophilicity, allowing it to effectively penetrate cell membranes and interact with hydrophobic regions of proteins.

Biological Activities

Research has indicated several potential biological activities for this compound:

Case Studies and Research Findings

  • Analgesic Activity : A study on O-substituted derivatives demonstrated that modifications to the cyclohexanone structure could enhance analgesic effects in animal models. These findings indicate that this compound may possess similar therapeutic potential .
  • Antimicrobial Properties : In a comparative analysis, related compounds were tested for their ability to inhibit bacterial growth. The results showed that certain structural modifications led to increased antimicrobial activity against Escherichia coli, suggesting that this compound could exhibit similar effects .
  • Cancer Cell Studies : Research investigating the cytotoxic effects of structurally related compounds on cancer cell lines revealed significant reductions in cell viability at specific concentrations. This suggests that this compound may also impact cancer cells through similar mechanisms .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Analgesic EffectsPotential pain relief in preclinical models
Antimicrobial ActivityInhibition of bacterial growth
Anticancer PotentialReduction in cancer cell viability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving cyclohexanone derivatives and dimethylamine-containing reagents. Key parameters include:

  • Catalyst selection : Copper-based catalysts (e.g., Cu(MeCN)₄BF₄) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions often proceed at 83°C to promote Claisen rearrangements or condensation steps .
  • Solvent polarity : Polar solvents like dichloromethane (DCE) improve reagent solubility and reaction homogeneity .
  • Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and optimize termination points .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze chemical shifts for the dimethylamino-methylene group (δ ~8–9 ppm for protons, δ ~150–160 ppm for carbons) and the cyclohexanone carbonyl (δ ~200–210 ppm) .
  • IR spectroscopy : Look for absorption bands at ~1650–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch, if present) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column chromatography : Use gradient elution (e.g., hexane to CH₂Cl₂) to separate polar byproducts .
  • Recrystallization : Ethanol or methanol solvents yield high-purity crystals, especially for removing non-polar impurities .
  • Distillation : For volatile impurities, fractional distillation under reduced pressure may be employed .

Advanced Research Questions

Q. How do reaction conditions such as catalyst choice and solvent polarity affect the stereochemical outcome of the dimethylamino-methylene group?

  • Methodological Answer :

  • Catalyst effects : Copper catalysts (e.g., Cu(MeCN)₄BF₄) can stabilize transition states, favoring the E-isomer via kinetic control .
  • Solvent polarity : Polar aprotic solvents (e.g., DCE) stabilize charged intermediates, reducing steric hindrance and improving stereoselectivity .
  • Temperature : Higher temperatures (e.g., 83°C) may shift equilibrium toward thermodynamically stable diastereomers .

Q. What computational methods can predict the reactivity of the methyleneamino group in further functionalization reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the methyleneamino group .
  • Molecular dynamics simulations : Model solvent effects on reaction pathways (e.g., using Discovery Studio) to optimize conditions for functionalization .
  • Docking studies : Predict interactions with biological targets (e.g., enzymes) to guide derivatization strategies .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved when characterizing this compound?

  • Methodological Answer :

  • Diastereomer analysis : Use NOESY NMR to distinguish E/Z isomers or rotational conformers .
  • Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can reveal coalescence of split peaks due to conformational exchange .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track ambiguous signals in complex spectra .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Methodological Answer :

  • Reaction optimization : Use Design of Experiments (DoE) to balance stoichiometry, temperature, and catalyst loading .
  • In situ monitoring : Employ ReactIR or inline NMR to detect intermediates and adjust conditions dynamically .
  • Workup protocols : Sequential extraction (e.g., aqueous/organic phases) removes acidic/basic impurities early .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone
Reactant of Route 2
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(2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone

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